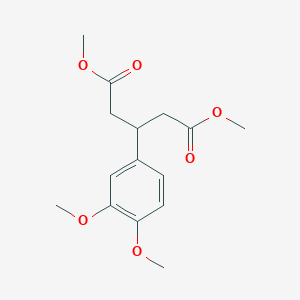
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate
Vue d'ensemble
Description
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate is an organic compound with the molecular formula C15H20O6 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate consists of a benzene ring conjugated to a propanoic acid, with two methoxy groups attached to the 3rd and 4th positions of the benzene ring .Applications De Recherche Scientifique
Radiopaque Compounds for X-ray Imaging A study describes the synthesis and characterization of a radiopaque compound, which, due to its high iodine content, possesses substantial radiopacity, making it potentially useful for X-ray imaging applications. This compound, synthesized via electrophilic aromatic iodination, demonstrated non-cytotoxicity to fibroblast cells, suggesting its suitability for clinical scenarios (Gopan et al., 2021).
Synthesis of Biological Active Compounds Another application involves the synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates from dimethyl 2-(methoxymethylene) pentanedioates for producing pyrimidine derivatives with biological activities. This showcases the compound's utility in creating intermediates with potential biological and pharmaceutical applications (Berzosa et al., 2011).
Nanoparticles for Agricultural Applications Research on the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides highlights the compound's potential in enhancing the delivery and efficacy of agricultural chemicals. This technology aims to reduce environmental and human toxicity while improving the stability and efficiency of fungicides (Campos et al., 2015).
Catalytic Applications in Organic Synthesis The use of dimethyltin(IV) coordination polymers as catalysts for the Baeyer–Villiger oxidation of ketones to esters under solvent-free conditions shows the compound's relevance in catalysis and organic synthesis. This application demonstrates the compound's potential in facilitating environmentally friendly and efficient chemical transformations (Martins et al., 2016).
Propriétés
IUPAC Name |
dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-18-12-6-5-10(7-13(12)19-2)11(8-14(16)20-3)9-15(17)21-4/h5-7,11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPFZFJYDJSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(3,4-dimethoxyphenyl)pentanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



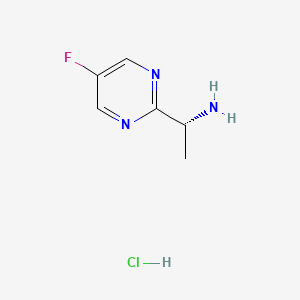
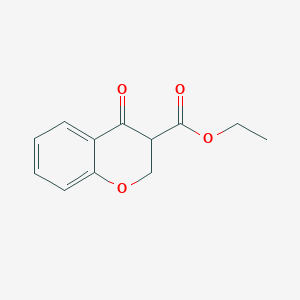
![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)
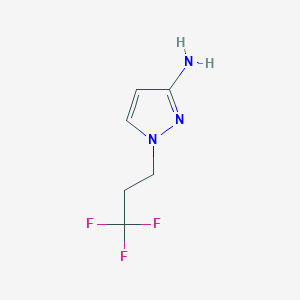
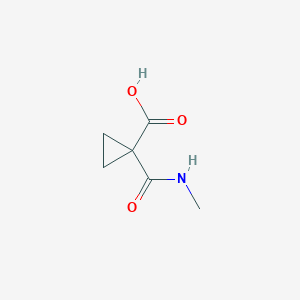
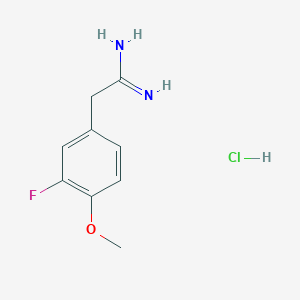
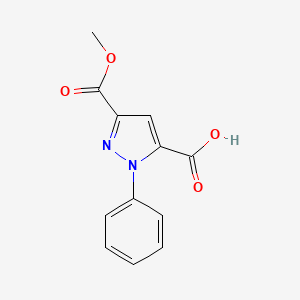
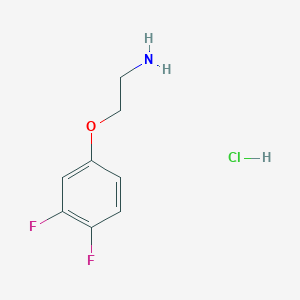
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)

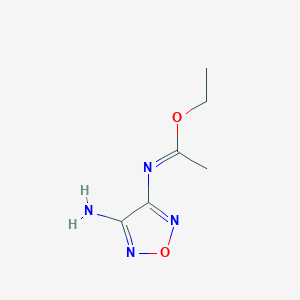
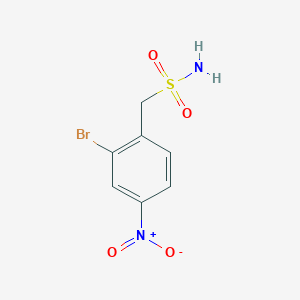
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)